molecular formula C9H10Cl2N2O B1670789 Diuron CAS No. 330-54-1

Diuron

Cat. No.: B1670789
CAS No.: 330-54-1
M. Wt: 233.09 g/mol
InChI Key: XMTQQYYKAHVGBJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diuron, also known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a phenylurea herbicide . Its primary target is the photosystem II (PSII) in plants . PSII is a key component of the photosynthetic electron transport chain, which is crucial for the conversion of light energy into chemical energy during photosynthesis .

Mode of Action

This compound acts by inhibiting photosynthesis at the photosystem II level . It blocks the Q_B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) .

Biochemical Pathways

The inhibition of photosystem II by this compound disrupts the photosynthetic electron transport chain, leading to a decrease in ATP production and a reduction in the plant’s metabolic activity . The common microbial degradation pathway for this compound is via transformation to 3,4-dichloroaniline, which is then metabolized through two different metabolic pathways: dehalogenation and hydroxylation . The products of these pathways are further degraded via cooperative metabolism .

Result of Action

The inhibition of photosynthesis by this compound leads to a decrease in the plant’s metabolic activity, resulting in the death of the plant . In addition, exposure to high concentrations of this compound and its metabolites can elicit distinct adverse outcomes in non-target organisms .

Action Environment

This compound is a pre-emergence herbicide with a low aqueous solubility and low volatility . It may, under certain conditions, leach to groundwater . It may be moderately persistent in soil systems and may also persist in water . Environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of this compound . The extensive use of this compound has led to its widespread presence in soil, sediment, and aquatic environments, posing a threat to non-target crops, animals, humans, and ecosystems .

Biochemical Analysis

Biochemical Properties

Diuron plays a significant role in biochemical reactions by inhibiting the electron transport chain in photosystem II of plants . This inhibition prevents the transfer of electrons from water to plastoquinone, effectively halting the photosynthetic process . This compound interacts with several biomolecules, including the D1 protein of the photosystem II complex, where it binds to the Q_B site, blocking electron flow . This interaction disrupts the formation of adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), essential molecules for plant growth and survival .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it inhibits photosynthesis, leading to reduced growth and eventual plant death . In microbial communities, this compound can cause shifts in bacterial populations and reduce microbial diversity . It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism in non-target organisms, including aquatic plants and microorganisms . This compound’s impact on cell function includes the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the D1 protein in the photosystem II complex of plants . This binding inhibits the electron transport chain, preventing the reduction of plastoquinone to plastoquinol . The inhibition of electron flow disrupts the synthesis of ATP and NADPH, leading to a cessation of photosynthetic activity . Additionally, this compound can induce the expression of stress-related genes and proteins in non-target organisms, contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable and can persist in the environment for extended periods . Its degradation products, such as 3,4-dichloroaniline, can also have toxic effects on organisms . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause chronic toxicity, affecting cellular function and overall organism health . The stability and persistence of this compound make it a concern for long-term environmental impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause minimal adverse effects, but at higher doses, it can lead to significant toxicity . Studies have shown that high doses of this compound can cause liver and kidney damage, as well as reproductive toxicity in animal models . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent . The toxic effects of this compound at high doses highlight the importance of careful dosage management in agricultural applications .

Metabolic Pathways

This compound is metabolized through several pathways, including dehalogenation and hydroxylation . The primary metabolic pathway involves the transformation of this compound to 3,4-dichloroaniline, which is further degraded by microbial enzymes . Enzymes such as PuhA, PuhB, and LibA play crucial roles in the degradation of this compound and its metabolites . These metabolic pathways help in the breakdown and detoxification of this compound in the environment .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It can be taken up by plant roots and translocated to aerial parts, where it exerts its herbicidal effects . In microbial communities, this compound can be absorbed by bacterial cells and metabolized through intracellular pathways . The transport and distribution of this compound within organisms are influenced by factors such as solubility, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts of plant cells, where it targets the photosystem II complex . In microbial cells, this compound can localize to the cytoplasm and interact with intracellular enzymes and proteins . The localization of this compound within specific cellular compartments is crucial for its activity and function . Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action within cells .

Preparation Methods

Diuron is synthesized through a two-step reaction process. The first step involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorobenzene isocyanate. In the second step, the 3,4-dichlorobenzene isocyanate is reacted with dimethylamine gas to produce this compound . This method is advantageous as it avoids the decomposition of 3,4-dichlorobenzene isocyanate in an aqueous phase, reducing by-products and saving costs .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-dimethylurea
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InChI

InChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)
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InChI Key

XMTQQYYKAHVGBJ-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
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Molecular Formula

C9H10Cl2N2O
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DSSTOX Substance ID

DTXSID0020446
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Molecular Weight

233.09 g/mol
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Physical Description

Diuron is a white crystalline solid. It is a wettable powder. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Dry Powder; Dry Powder, Pellets or Large Crystals, White, odorless, crystalline solid. [herbicide]; [NIOSH], White, odorless, crystalline solid., White, odorless, crystalline solid. [herbicide]
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Boiling Point

356 to 374 °F at 760 mmHg (USCG, 1999), Decomposes at 180-190 °C, 356 °F (decomposes), 356 °F (Decomposes)
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Solubility

0.004 % (NIOSH, 2023), In water, 42.0 mg/L at 25 °C, In water, 37.4 mg/L at 25 °C, Very low solubility in hydrocarbon solvents, In acetone 53, butyl stearate 1.4, benzene 1.2 (all in g/kg at 27 °C). Sparingly soluble in hydrocarbons., 0.004%
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Density

1.48
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Vapor Pressure

2e-09 mmHg (NIOSH, 2023), 0.00000001 [mmHg], VP: 6.90X10-8 mm Hg (9.2X10-3 mPa) at 25 °C, VP: 3.1X10-6 mm Hg at 50 °C, 8.25X10-9 mm Hg (1.1X10-3 mPa) at 25 °C, 0.000000002 mmHg
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Mechanism of Action

/Chlorophyll/ fluorescence measurements indicated significant electron transport inhibition in /intact soybean/ leaves 1 hr after treatment with 40 mM solutions of ... diuron., The potent inhibitory effect of substituted ureas on the photosynthetic mechanism of ... plants ... /is exerted through inhibition of/ Hill reaction, ie, evolution of oxygen in presence of living chloroplasts & suitable hydrogen acceptor. /Substituted ureas/
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Impurities

The presence of 3,3',4,4'-tetrachloroazobenzene (TCAB) was determined in 3,4-dichloroaniline and its herbicidal derivatives /propanil, diuron, linuron, and neburon,/ using high-pressure liquid chromatography. The concn was in the range of 9-1400 ug/g.
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Color/Form

White, crystalline solid, Colorless crystals, White powder

CAS No.

330-54-1
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Melting Point

318.2 °F (USCG, 1999), 158-159 °C, MP: 159 °C. Decomposes at 180 °C, 316 °F
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Synthesis routes and methods

Procedure details

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea; 3-(α,α,α-trifluoro-m-tolyl)-1,1-dimethylurea; 3-[4-(4-methylphenethyloxy)phenyl]-1-methoxy-1-methylurea; 3-(5-t-butyl-3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidone; etc.
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3-(5-t-butyl-3,4-thiadiazol-2-yl)-4-hydroxy-1-methyl-2-imidazolidone
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Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Q & A

Q1: How does diuron interact with its target, PSII?

A1: this compound inhibits photosynthesis by binding to the QB binding site of the D1 protein in PSII. [] This binding blocks electron transfer from QA to QB, effectively halting the photosynthetic electron transport chain. [, , ]

Q2: What are the downstream effects of this compound's inhibition of PSII?

A2: Blocking PSII leads to a cascade of effects:* Reduced Photosynthesis: A significant decrease in photosynthetic activity and energy production. [, ]* Oxidative Stress: Accumulation of reactive oxygen species (ROS) causing damage to cellular components. []* Growth Inhibition: Reduced biomass production and stunted growth in plants and algae. [, ]* Reproductive Impairment: Decreased fecundity, spawning, and planulation in corals. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C9H10Cl2N2O and a molecular weight of 233.09 g/mol.

Q4: Is there any spectroscopic data available on this compound?

A4: Yes, studies have used various spectroscopic techniques to study this compound:* Chromatographic techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed to quantify this compound and its metabolites in environmental samples. [, , ]* Liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) has been used to identify this compound degradation byproducts. []* UV-Vis spectroscopy can be used to monitor this compound degradation in laboratory settings. []

Q5: How does this compound perform under various environmental conditions?

A5: this compound exhibits varying persistence and mobility depending on factors like soil type, pH, and organic matter content. [, , ] For instance, it degrades slower in soils with higher organic matter content. []

Q6: Are there any concerns regarding this compound's persistence in the environment?

A6: Yes, this compound's persistence raises concerns about its potential to contaminate water resources. [, ] Studies have detected this compound and its metabolites in surface water [] and groundwater [, ] in areas with agricultural activity.

Q7: Have computational methods been used to study this compound?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism and kinetics of this compound's reaction with hydroxyl radicals. []

Q8: What insights have computational studies provided about this compound?

A8: DFT calculations have helped elucidate:* Degradation Pathways: Identifying favorable pathways for this compound degradation in the environment. []* Reaction Rates: Estimating the rate constants for key reactions involved in this compound degradation. []* Atmospheric Lifetime: Predicting the persistence of this compound in the atmosphere. []

Q9: How do structural modifications of this compound affect its activity?

A9: Modifications to the this compound molecule can significantly alter its binding affinity to PSII and subsequently its herbicidal activity. [] For example, replacing the dimethylurea group with other substituents can affect the molecule's interaction with the QB binding site.

Q10: What are the common formulations of this compound, and how do they impact its stability and efficacy?

A10: this compound is commercially available in various formulations, including wettable powders (WP) and liquid formulations. * Controlled-release formulations (CRF) have been developed using polymers like alginate and pectin to improve this compound's efficacy and reduce its environmental impact. []* Cyclodextrin-based formulations have shown promise in enhancing this compound's bioavailability for bioremediation purposes. []

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals?

A11: Research suggests:* Absorption: this compound can be absorbed through various routes, including ingestion and dermal contact.* Distribution: Once absorbed, it can distribute to various tissues. []* Metabolism: The primary metabolic pathway in mammals is N-demethylation, primarily mediated by cytochrome P450 enzymes (CYPs). []* Excretion: this compound and its metabolites can be excreted through urine and feces.

Q12: What models have been used to study this compound's effects?

A12:* In vitro studies: Employ isolated chloroplasts [] and enzyme assays to investigate this compound's mechanism of action and metabolic pathways. []* Bioassays: Utilize organisms like lettuce (Lactuca sativa) [] and algae [] to assess this compound's toxicity and potential environmental impact. * Animal models: Rat studies have been conducted to evaluate this compound's toxicity and potential carcinogenicity. [, ]* Field studies: Investigate this compound's behavior and fate in real-world agricultural settings. [, , , ]

Q13: Have cases of this compound resistance been reported?

A13: Yes, some weed species, like common groundsel (Senecio vulgaris), have developed resistance to this compound and other PSII inhibitors. []

Q14: What is the mechanism behind this compound resistance?

A14: Resistance often arises from mutations in the D1 protein, specifically at the QB binding site, reducing this compound's binding affinity. []

Q15: What are the known toxicological effects of this compound?

A15: this compound's toxicity varies depending on the organism, exposure level, and duration. Studies have reported:* Acute Toxicity: High doses can cause acute toxicity in animals.* Chronic Toxicity: Prolonged exposure to high levels of this compound is linked to adverse health outcomes in laboratory animals, including urothelial tumors in rats. []* Endocrine Disruption: Some studies suggest that this compound may have endocrine-disrupting effects.

Q16: What analytical methods are used to detect and quantify this compound?

A16: Common methods include:* HPLC: A widely used technique for separating and quantifying this compound in various matrices. [, ]* GC-MS: A sensitive method for identifying and quantifying this compound and its metabolites. [, ]* Bioassays: Employing sensitive organisms to detect and estimate the concentration of this compound in environmental samples.

Q17: What are the main concerns regarding this compound's environmental impact?

A17:
Water Contamination: this compound can leach into surface and groundwater, posing risks to aquatic ecosystems and potentially contaminating drinking water sources. [, ]* Non-Target Effects: this compound can affect non-target organisms like algae [, , ], potentially disrupting aquatic food webs. * Bioaccumulation:* Although this compound does not readily biomagnify in food chains, its persistence raises concerns about its potential to accumulate in sediments and organisms.

Q18: What are the main pathways of this compound degradation in the environment?

A18:* Biodegradation: Microorganisms play a crucial role in this compound degradation, breaking it down into metabolites like DCPMU (3-(3,4-dichlorophenyl)-1-methylurea) and DCPU ((3,4-dichlorophenyl)urea). [, , ]* Photodegradation: Sunlight can also contribute to this compound degradation, especially in aquatic environments. []

Q19: How does this compound's solubility affect its environmental fate?

A19: this compound has relatively low water solubility, which influences its adsorption to soil particles and its potential for leaching. [] Factors like pH and organic matter content can also affect its solubility and mobility. []

Q20: What is known about this compound's biodegradability?

A20: this compound can be biodegraded by various microorganisms, but the rate and extent of degradation vary depending on environmental factors and the microbial community present. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.